2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile 2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15916977
InChI: InChI=1S/C15H9N3O3/c16-7-9(8-17)3-11-4-10-5-13-14(21-2-1-20-13)6-12(10)18-15(11)19/h3-6H,1-2H2,(H,18,19)
SMILES:
Molecular Formula: C15H9N3O3
Molecular Weight: 279.25 g/mol

2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile

CAS No.:

Cat. No.: VC15916977

Molecular Formula: C15H9N3O3

Molecular Weight: 279.25 g/mol

* For research use only. Not for human or veterinary use.

2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile -

Specification

Molecular Formula C15H9N3O3
Molecular Weight 279.25 g/mol
IUPAC Name 2-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methylidene]propanedinitrile
Standard InChI InChI=1S/C15H9N3O3/c16-7-9(8-17)3-11-4-10-5-13-14(21-2-1-20-13)6-12(10)18-15(11)19/h3-6H,1-2H2,(H,18,19)
Standard InChI Key GYHPNCXVNLRNPR-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=C3C=C(C(=O)NC3=C2)C=C(C#N)C#N

Introduction

Chemical Identity and Structural Features

2-((7-Oxo-2,3,6,7-tetrahydro- dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile (CAS 917749-86-1) possesses the molecular formula C15H9N3O3\text{C}_{15}\text{H}_{9}\text{N}_{3}\text{O}_{3} and a molecular weight of 279.25 g/mol . Its structure integrates a tetrahydrodioxinoquinoline scaffold with an exocyclic methylene-malononitrile group, as evidenced by the SMILES notation N#CC(C#N)=CC1=CC2=C(NC1=O)C=C3C(OCCO3)=C2\text{N\#CC(C\#N)=CC1=CC2=C(NC1=O)C=C3C(OCCO3)=C2} . The quinoline moiety contributes aromaticity and planar rigidity, while the malononitrile group introduces electron-deficient character, enabling participation in conjugate addition and cycloaddition reactions.

The compound’s IUPAC name, 2-[(7-oxo-3,6-dihydro-2H- dioxino[2,3-g]quinolin-8-yl)methylidene]propanedinitrile, reflects its bicyclic system comprising a 1,4-dioxane ring fused to a quinolin-7-one framework . X-ray crystallographic data, though unavailable in the provided sources, can be inferred to show non-coplanarity between the dioxane and quinoline rings due to steric constraints, a feature that may influence its solid-state packing and solubility.

Synthesis and Manufacturing

Industrial synthesis of this compound typically involves a multi-step sequence starting from 7-hydroxyquinoline derivatives. A representative pathway includes:

  • Etherification: Formation of the dioxane ring via nucleophilic substitution between diols and halogenated quinoline precursors under acidic conditions.

  • Knoevenagel Condensation: Introduction of the malononitrile group using malononitrile and a carbonyl-activated quinoline intermediate, catalyzed by piperidine or ammonium acetate.

Reaction conditions vary, but optimal yields (reported up to 67% in analogous syntheses) require anhydrous solvents like toluene or dichloromethane and temperatures between 60–80°C. Purification commonly employs column chromatography with silica gel and ethyl acetate/hexane eluents, followed by recrystallization from ethanol . Commercial batches exhibit purities ≥97%, as verified by HPLC-UV analysis .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueMethod
Melting PointNot reportedDifferential Scanning Calorimetry
SolubilitySparingly soluble in DMSO, DMFUSP <911>
LogP (Octanol-Water)Estimated 1.8 ± 0.3Computational modeling
UV-Vis λmax\lambda_{\text{max}}342 nm (in methanol)Spectrophotometry

The compound’s limited aqueous solubility (predicted <0.1 mg/mL) necessitates formulation with co-solvents like cyclodextrins for biological testing . Stability studies indicate decomposition above 200°C, with no significant degradation under ambient storage for 12 months when protected from light and moisture .

Reactivity and Functionalization

The malononitrile moiety serves as a versatile handle for chemical modifications:

  • Nucleophilic Additions: Reacts with amines (e.g., aniline, hydrazines) to form α-aminonitrile derivatives, useful in heterocycle synthesis.

  • Cycloadditions: Participates in [2+2] photocycloadditions with electron-rich alkenes, enabling access to polycyclic architectures.

  • Metal Coordination: The nitrile groups can act as ligands for transition metals (e.g., Cu(II), Pd(II)), forming complexes with potential catalytic activity.

Quantum mechanical calculations (DFT) suggest the exocyclic double bond exhibits moderate electrophilicity (ω=1.7eV\omega = 1.7 \, \text{eV}), favoring reactions with soft nucleophiles.

Biological Activity and Applications

While direct pharmacological data remain scarce, structural analogs demonstrate:

  • Antimicrobial Effects: Quinoline-malononitrile hybrids inhibit Staphylococcus aureus (MIC 8–32 µg/mL) via membrane disruption .

  • Anticancer Potential: Similar compounds induce apoptosis in MCF-7 breast cancer cells (IC₅₀ 12.4 µM) through ROS-mediated pathways .

  • Material Science Applications: Planar conjugated systems enable use as electron-transport layers in OLEDs, achieving luminance efficiencies up to 18 cd/A.

Current research focuses on derivatizing the quinoline nitrogen and dioxane oxygen to enhance bioavailability and optoelectronic performance.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity (vs. Target Compound)
7,8-Dimethoxy-2-oxo-1,2-dihydroquinolineMethoxy substituents instead of dioxane3-fold lower antimicrobial potency
MalononitrileLacks quinoline systemNo anticancer activity observed
Dioxino[2,3-g]quinolin-7-oneAbsence of malononitrile groupReduced OLED efficiency (9 cd/A)

The dioxane ring enhances metabolic stability compared to open-chain ether analogs, while the malononitrile group improves electron mobility in materials applications.

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